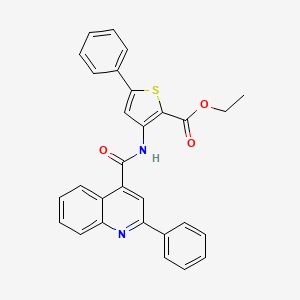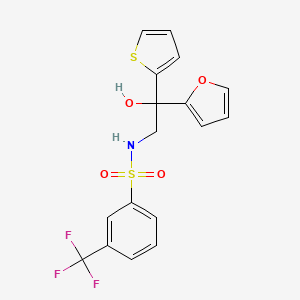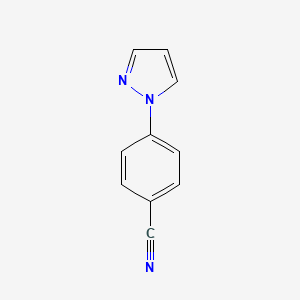
4-(1H-pyrazol-1-yl)benzonitrile
概要
説明
4-(1H-Pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N3 It is characterized by a pyrazole ring attached to a benzonitrile moiety
作用機序
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, such as tubulin , and enzymes in the cytochrome P450 superfamily .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that they may affect cell division and growth.
Pharmacokinetics
It is predicted to have good absorption and bbb permeability, making it potentially suitable for oral administration .
Result of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that 4-(1H-pyrazol-1-yl)benzonitrile may also have antimicrobial properties.
Action Environment
It is recommended to be stored in a cool, dry place , suggesting that temperature and humidity may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with pyrazole in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-bromo-2-chlorobenzonitrile and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in a Suzuki reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions: 4-(1H-Pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in ethanol and water at elevated temperatures.
Cyclization: Aromatic aldehydes and hydrazines in ethanol.
Major Products:
4-(1H-Pyrazol-1-yl)benzoic acid: Formed by the hydrolysis of the nitrile group.
Various heterocyclic compounds: Formed through cyclization reactions involving the pyrazole ring.
科学的研究の応用
4-(1H-Pyrazol-1-yl)benzonitrile has diverse applications in scientific research:
類似化合物との比較
4-(1H-Pyrazol-1-yl)benzonitrile can be compared with other pyrazole-containing compounds:
1-(4-Cyanophenyl)pyrazole: Similar structure but with different substitution patterns.
4-(1H-Pyrazol-3-yl)benzonitrile: Another isomer with the pyrazole ring attached at a different position.
Uniqueness: The unique combination of the pyrazole ring and benzonitrile moiety in this compound imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-pyrazol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWCEHHSRUSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-83-6 | |
| Record name | 4-(1-Pyrazolyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2766608.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
![(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2766612.png)
![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2766613.png)
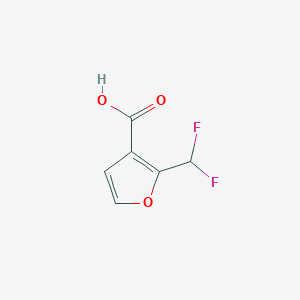
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
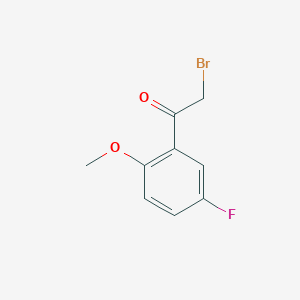
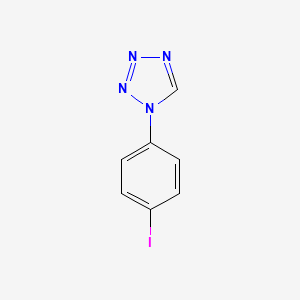
![3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile](/img/structure/B2766620.png)

